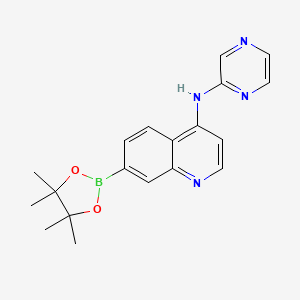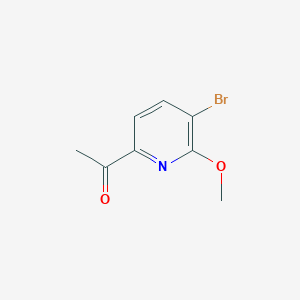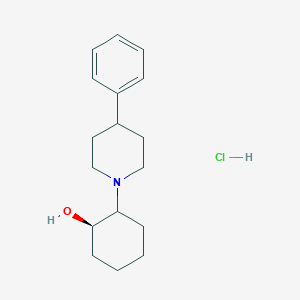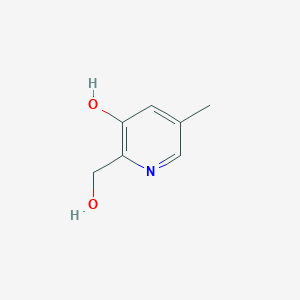
2-(Hydroxymethyl)-5-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxymethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-5-methylpyridine with sodium hydroxide in the presence of water, which leads to the formation of the desired compound. Another approach involves the reduction of 2-formyl-5-methylpyridine using sodium borohydride, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxyl group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methylpyridin-3-ol
Reduction: 2-Methyl-5-methylpyridin-3-ol
Substitution: 2-(Halomethyl)-5-methylpyridin-3-ol
Applications De Recherche Scientifique
2-(Hydroxymethyl)-5-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyridin-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)pyridine: Lacks the methyl group at the fifth position.
5-Methylpyridin-3-ol: Lacks the hydroxymethyl group at the second position.
2-(Hydroxymethyl)-3-hydroxypyridine: Has a hydroxyl group at the third position but lacks the methyl group at the fifth position.
Uniqueness
2-(Hydroxymethyl)-5-methylpyridin-3-ol is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-3,9-10H,4H2,1H3 |
Clé InChI |
WJRJYEAAHHUUIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

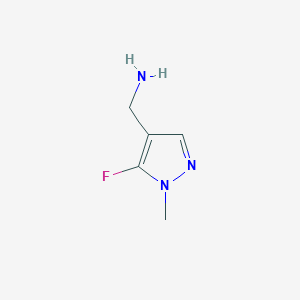
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)




